

Chemical structure of Meclofenamic acid-13C6

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Compound of Interest

Compound Name: Meclofenamic acid-13C6

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An In-depth Technical Guide to **Meclofenamic Acid-13C6**

Introduction

Meclofenamic acid-13C6 is the stable isotope-labeled version of Meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1] The parent compound, Meclofenamic acid, exhibits anti-inflammatory, analgesic, and antipyretic properties.[2][3] Its mechanism of action involves the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes and competition at prostaglandin receptor sites.[2][4] Additionally, it has been identified as an inhibitor of 5-lipoxygenase and a selective inhibitor of the fat mass and obesity-associated (FTO) enzyme.[1][2][5]

The incorporation of six Carbon-13 isotopes into the benzoic acid ring of the molecule makes **Meclofenamic acid-13C6** a valuable tool for researchers. Its primary applications are as an internal standard for highly accurate quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) based techniques (GC-MS, LC-MS) and as a tracer in drug metabolism and pharmacokinetic studies.[1][5][6] This guide provides a detailed overview of its chemical structure, properties, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

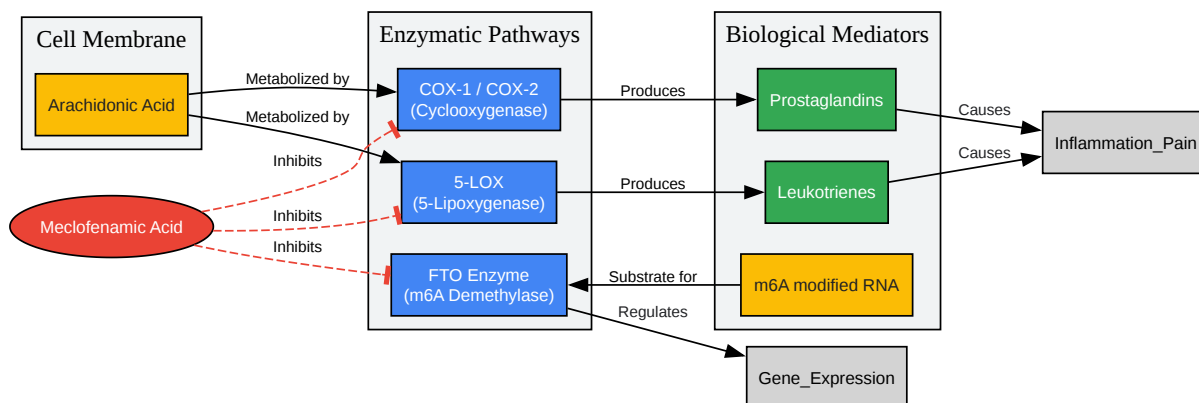
Meclofenamic acid-13C6 is structurally identical to Meclofenamic acid, with the exception that the six carbon atoms of the benzoic acid moiety have been replaced with their heavy isotope, ¹³C. This substitution results in a molecular weight increase of approximately 6 g/mol compared to the unlabeled parent compound, a key feature for its use in mass spectrometry.

Table 1: Physicochemical Properties of Meclofenamic Acid and **Meclofenamic Acid-13C6**

Property	Meclofenamic Acid (Unlabeled)	Meclofenamic Acid-13C6 (Labeled)	Data Source(s)
IUPAC Name	2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid	2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid-1,2,3,4,5,6- ¹³ C ₆	[2][7]
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ NO ₂	(¹³ C) ₆ C ₈ H ₁₁ Cl ₂ NO ₂	[2][7]
Molecular Weight	~296.15 g/mol	~302.19 g/mol (Varies slightly by source)	[7][8]
CAS Number	644-62-2	Not consistently available	[2]
Appearance	Solid	Solid	N/A

Mechanism of Action of Parent Compound

The biological activity of Meclofenamic acid stems from its ability to modulate key enzymatic pathways involved in inflammation and other cellular processes. A simplified representation of its primary mechanisms of action is provided below.



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Caption: Mechanism of action of Meclofenamic acid.

Experimental Protocols

Meclofenamic acid-13C6 is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of NSAIDs in biological matrices. The following is a representative protocol adapted from methodologies for NSAID residue analysis in milk and muscle.[9]

Objective:

To quantify Meclofenamic acid in a biological sample (e.g., plasma, tissue homogenate) using LC-MS/MS with **Meclofenamic acid-13C6** as an internal standard.

Materials:

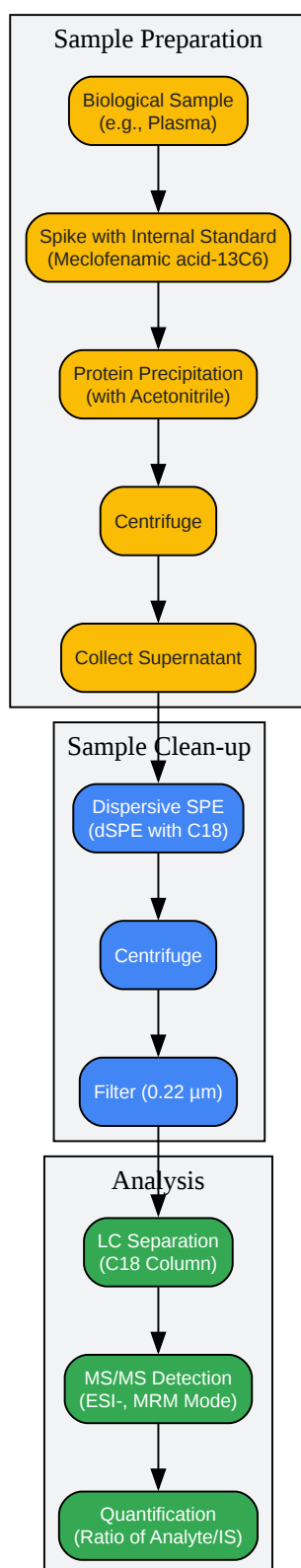
- Meclofenamic acid analytical standard
- **Meclofenamic acid-13C6** (Internal Standard)
- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Solid Phase Extraction (SPE) or dSPE (dispersive SPE) cartridges (e.g., C18)
- Vortex mixer, centrifuge

Methodology:

- Standard Solution Preparation:
 - Prepare stock solutions of Meclofenamic acid and **Meclofenamic acid-13C6** in methanol at a concentration of 1 mg/mL.[9]
 - Prepare a working standard solution of Meclofenamic acid (e.g., 100 µg/mL) by diluting the stock solution.[9]
 - Prepare an internal standard working solution of **Meclofenamic acid-13C6** (e.g., 2 µg/mL).[9]
 - Create a series of calibration standards by spiking blank matrix with appropriate volumes of the Meclofenamic acid working solution and a fixed volume of the internal standard working solution.
- Sample Preparation & Extraction:
 - To 1 mL of the biological sample (e.g., plasma), add a precise volume of the **Meclofenamic acid-13C6** internal standard working solution.
 - Add 3 mL of acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.

- Sample Clean-up (dSPE):
 - Transfer the supernatant to a tube containing a dSPE sorbent (e.g., C18).[9]
 - Vortex for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
 - The resulting supernatant is filtered (0.22 µm) and transferred to an autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C8 or C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[9]
 - Mobile Phase A: 0.1% Formic acid in Water.
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
 - Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes to elute the analyte.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 µL.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), typically in negative mode for acidic NSAIDs.[9]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - Monitor at least two precursor-to-product ion transitions for the analyte (Meclofenamic acid) and one for the internal standard (**Meclofenamic acid-13C6**).[9]



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Caption: Workflow for quantification using an internal standard.

Data Presentation

Quantitative analysis relies on monitoring specific mass transitions (MRM) for both the analyte and the internal standard. The +6 Da mass difference ensures no cross-talk between the two compounds.

Table 2: Representative Mass Spectrometry Parameters

Compound	Ionization Mode	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Meclofenamic Acid	ESI-	294.0	250.0	214.0
Meclofenamic Acid-13C6	ESI-	300.0	256.0	N/A

Note: Exact m/z values are illustrative and should be optimized experimentally.

Conclusion

Meclofenamic acid-13C6 is an indispensable tool for modern analytical and metabolic research. Its utility as an internal standard enables the development of robust, accurate, and reproducible quantification methods for the parent drug in complex biological matrices. For scientists in drug development, this allows for precise pharmacokinetic and toxicokinetic studies, while researchers can leverage it to investigate the nuanced roles of Meclofenamic acid in various biological pathways. The detailed protocols and data presented in this guide serve as a foundational resource for the effective application of this stable isotope-labeled compound.

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